(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE
Overview
Description
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound that features a combination of benzodioxole, indole, and nitrobenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole and indole intermediates, followed by their coupling through amide bond formation
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties and reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
- **N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE is unique due to its combination of benzodioxole, indole, and nitrobenzamide moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O6/c1-17-21(22-7-2-3-8-23(22)30-17)11-12-29-28(34)24(13-18-9-10-25-26(14-18)38-16-37-25)31-27(33)19-5-4-6-20(15-19)32(35)36/h2-10,13-15,30H,11-12,16H2,1H3,(H,29,34)(H,31,33)/b24-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWQQEPLGRYLOE-CFRMEGHHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC4=C(C=C3)OCO4)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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